molecular formula C13H13N3O3 B441591 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 897544-85-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B441591
CAS RN: 897544-85-3
M. Wt: 259.26g/mol
InChI Key: ZECFPGIWQUBGSO-UHFFFAOYSA-N
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Description

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a compound with the empirical formula C12H15NO3 and a molecular weight of 221.25 . It’s a solid substance .


Synthesis Analysis

The synthesis of similar compounds, such as “N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives”, involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .


Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.


Physical And Chemical Properties Analysis

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a solid substance . Its molecular formula is C12H15NO3 and its molecular weight is 221.25 .

Mechanism of Action

In bacteria, sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .

Safety and Hazards

The safety information for “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” indicates that it has a GHS07 safety classification and a H302 hazard statement .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16-5-4-10(15-16)13(17)14-9-2-3-11-12(8-9)19-7-6-18-11/h2-5,8H,6-7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECFPGIWQUBGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49721887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide

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